molecular formula C19H24N4O4S2 B2583211 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 533893-90-2

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2583211
CAS No.: 533893-90-2
M. Wt: 436.55
InChI Key: YFVPPKHNHBZBAP-UHFFFAOYSA-N
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Description

This compound, identified by CAS No. 533893-90-2, is a structurally complex molecule featuring a thieno[2,3-c]pyridine core substituted with dimethylsulfamoyl, benzoyl, and carboxamide groups. Its molecular architecture includes a bicyclic thienopyridine system (5,7-dihydro-4H-thieno[2,3-c]pyridine) and a dimethylsulfamoylbenzoyl moiety, which may confer unique physicochemical and biological properties . Synonyms for this compound include Oprea1_251277 and F0562-0223, though its precise therapeutic or functional role remains unspecified in available literature.

Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c1-20-18(25)16-14-9-10-23(4)11-15(14)28-19(16)21-17(24)12-5-7-13(8-6-12)29(26,27)22(2)3/h5-8H,9-11H2,1-4H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVPPKHNHBZBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative studies of this compound are absent in the provided evidence, its structural motifs align with classes of molecules explored in medicinal chemistry. Below, we hypothesize key comparisons based on shared functional groups and scaffolds:

Table 1: Structural and Functional Comparison

Compound Name/Scaffold Key Features Potential Applications Reference Insights
Target Compound Thieno[2,3-c]pyridine core; dimethylsulfamoylbenzoyl; carboxamide substituents Undisclosed (likely kinase inhibition or enzyme modulation) Structural data from ECHEMI
Thienopyridine Derivatives Bicyclic thienopyridine systems (e.g., antiplatelet agents like Clopidogrel) Cardiovascular therapeutics N/A (inferred from general knowledge)
Sulfonamide-Containing Compounds Dimethylsulfamoyl group (enhanced solubility, metabolic stability) Antibiotics, diuretics, antivirals N/A (inferred from pharmacophores)
Benzoyl-Substituted Heterocycles Benzoyl-amino groups (common in kinase inhibitors, e.g., Imatinib analogs) Oncology, inflammation N/A (inferred from drug design)

Key Observations:

Thienopyridine Core: The thieno[2,3-c]pyridine scaffold is less common than its [2,3-b] or [3,4-b] isomers, which are prevalent in antiplatelet and antiviral drugs.

Dimethylsulfamoyl Group : This substituent differentiates the compound from simpler sulfonamides, possibly improving target selectivity or pharmacokinetics. Similar groups are seen in COX-2 inhibitors (e.g., Celecoxib) .

Carboxamide Substituents : The dual carboxamide groups at positions 3 and N-methyl suggest hydrogen-bonding interactions, a hallmark of kinase inhibitors like Sorafenib.

Limitations in Current Evidence:

  • No explicit data on biological activity, toxicity, or synthetic routes for the compound .
  • The provided literature lacks comparative pharmacological or crystallographic studies (e.g., SHELX-refined structures for analogs) .

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